molecular formula C16H14BrNO6 B2459568 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid CAS No. 938303-55-0

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid

Cat. No. B2459568
CAS RN: 938303-55-0
M. Wt: 396.193
InChI Key: ZSQLNSBOECWBQY-UHFFFAOYSA-N
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Description

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid (BEBNPA) is an organic compound that has been widely studied in the scientific research community due to its potential applications. It is a derivative of benzoic acid and is used in a variety of organic synthesis reactions. BEBNPA has been found to have a variety of biochemical and physiological effects that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid is not well understood, but it is believed to involve the formation of an intermediate that is then converted into the desired product. The formation of the intermediate is believed to involve the reaction of the bromoacetate ester with benzoic acid in the presence of a base. This reaction produces a carboxylic acid that is then converted into the desired product.
Biochemical and Physiological Effects
3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been found to be a potent antioxidant, with the ability to scavenge free radicals and reduce oxidative stress. 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid has also been found to have anti-inflammatory and anti-cancer properties, and it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and the two-step synthesis method is simple and efficient. 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid in laboratory experiments. It is a relatively toxic compound, and care must be taken to avoid exposure to high concentrations of the compound. It is also important to use appropriate safety protocols when handling 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid.

Future Directions

There are a variety of potential future directions for the use of 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid in scientific research. It could be used as a tool to develop new pharmaceuticals and other organic compounds. It could also be used to develop new catalysts for chemical reactions. Additionally, 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid could be used to develop new nanomaterials, such as graphene, carbon nanotubes, and nanowires. Finally, 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid could be used to develop novel treatments for diseases, such as cancer and other illnesses.

Synthesis Methods

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid can be synthesized by several methods, including a two-step reaction sequence. The first step involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of sodium ethoxide. This reaction produces a bromoacetate ester that is then reacted with benzoic acid in the presence of a base to form 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid. This method is a reliable and efficient way to produce 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid and is widely used in organic synthesis.

Scientific Research Applications

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid has a wide range of applications in scientific research. It has been used in a variety of organic synthesis reactions, such as the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of nanomaterials, such as graphene, carbon nanotubes, and nanowires. 3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid has also been used in the development of novel catalysts for chemical reactions.

properties

IUPAC Name

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO6/c1-2-23-14-8-11(16(19)20)7-13(17)15(14)24-9-10-3-5-12(6-4-10)18(21)22/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQLNSBOECWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid

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